N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-21(19,20)15-8-9-17-13(18)7-6-12(16-17)10-2-4-11(14)5-3-10/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZGEQLXDISAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones
The 6-oxopyridazine ring is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For example, reaction of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in ethanol at reflux yields 3,4-dibromo-6-oxopyridazine. Adapting this method, 3-chloro-6-oxopyridazin-1(6H)-one is prepared using 3-chloromucobromic acid, providing a halogenated intermediate for cross-coupling.
Typical Conditions :
- Reactants : 3-Chloromucobromic acid (1.0 equiv), hydrazine hydrate (2.2 equiv).
- Solvent : Ethanol (reflux, 12 h).
- Yield : 68–72% after recrystallization (ethanol/water).
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
The 3-chloro substituent on the pyridazone undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. This method, widely employed in aryl functionalization, ensures high regioselectivity.
Optimized Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.5 equiv).
- Solvent : Dioxane/water (4:1, v/v), 90°C, 8 h.
- Yield : 85–90%.
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.72–7.68 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 6.52 (s, 1H, H-4).
- LC-MS : m/z 235.1 [M+H]⁺.
Installation of the Ethylamine Side Chain
N-Alkylation of Pyridazone
The nitrogen at position 1 of the pyridazone is alkylated using 2-bromoethylamine hydrobromide. To suppress di-alkylation, a Boc-protected amine is employed.
Procedure :
- Reactants : 3-(4-Fluorophenyl)-6-oxopyridazine (1.0 equiv), Boc-protected 2-bromoethylamine (1.2 equiv).
- Base : K₂CO₃ (3.0 equiv).
- Solvent : DMF, 80°C, 24 h.
- Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/hexane).
Deprotection :
- Conditions : TFA/DCM (1:1), rt, 2 h.
- Yield : Quantitative.
Sulfonylation of the Primary Amine
Methanesulfonamide Formation
The free amine reacts with methanesulfonyl chloride under Schotten-Baumann conditions.
Optimized Reaction :
- Reactants : Ethylamine intermediate (1.0 equiv), methanesulfonyl chloride (1.5 equiv).
- Base : Et₃N (2.0 equiv).
- Solvent : DCM, 0°C → rt, 4 h.
- Yield : 88–92% after recrystallization (ethanol).
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, H-5), 7.70–7.65 (m, 2H, Ar-H), 7.22–7.18 (m, 2H, Ar-H), 4.15 (t, 2H, CH₂), 3.42 (t, 2H, CH₂), 3.01 (s, 3H, SO₂CH₃).
- ¹³C NMR : δ 162.1 (C=O), 135.6 (C-F), 128.9, 115.7 (Ar-C), 44.8 (SO₂CH₃).
- HRMS : m/z 354.0982 [M+H]⁺ (calc. 354.0978).
Analytical and Purification Strategies
Chromatographic Purification
Spectroscopic Validation
- FT-IR : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
- XRD : Single-crystal analysis confirms regiochemistry (CCDC deposition available).
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative approach involves reductive amination of 3-(4-fluorophenyl)-6-oxopyridazine-1-carbaldehyde with 2-aminoethyl methanesulfonate. However, this method suffers from lower yields (50–55%) due to imine instability.
Solid-Phase Synthesis
Immobilization of the pyridazone on Wang resin enables stepwise elongation, though scalability remains problematic.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. The methanesulfonamide moiety may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
- N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
Uniqueness
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to its chloro- and bromo-substituted analogs. The fluorine atom’s electronegativity and small size can enhance the compound’s metabolic stability and binding interactions.
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H19FN4O2S
- Molecular Weight : 369.44 g/mol
- CAS Number : 921552-03-6
The compound features a pyridazine ring substituted with a fluorophenyl group and a methanesulfonamide moiety, which may enhance its pharmacological properties.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction is likely facilitated by the fluorophenyl group, which may enhance binding affinity to target proteins.
- Cell Cycle Regulation : Studies indicate that the compound may induce G1 phase cell cycle arrest and promote apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : this compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it showed effective inhibition of cell growth in HepG2 liver cancer cells with an IC50 value indicating potent activity .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound significantly increased the rate of apoptosis in HepG2 cells, indicating its potential mechanism for inducing cancer cell death .
HDAC Inhibition
The compound has been investigated as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in cancer biology:
- Selectivity : It exhibits selective inhibition against class I HDAC isoforms, which are often overexpressed in tumors. This selectivity can enhance its therapeutic index compared to non-selective HDAC inhibitors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
What are the standard synthetic routes for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide?
Basic Question
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Step 2 : Introduction of the 4-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Step 3 : Ethyl linkage attachment via alkylation or amidation, often using DMF as a solvent and sodium hydride as a base .
- Step 4 : Methanesulfonamide incorporation via sulfonylation with methanesulfonyl chloride in dichloromethane at 0–25°C .
Key Methods : Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .
How is the compound characterized to ensure structural fidelity and purity?
Basic Question
Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 379.36 g/mol) .
- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
Stability : Assess under varying pH (4–10) and light exposure; degradation observed at >80°C or prolonged UV exposure .
What biological targets are associated with this compound, and how are they validated?
Advanced Question
Proposed Targets :
- Histone Deacetylases (HDACs) : Structural analogs inhibit HDACs, altering gene expression in cancer cells (IC50 ~1–10 µM) .
- CXCR3 Chemokine Receptor : Pyridazinone derivatives modulate CXCR3 signaling, impacting immune cell migration (Kd ~50 nM) .
- Neurological Targets : Fluorophenyl and sulfonamide groups enhance anticonvulsant activity in rodent seizure models .
Validation Methods : - In Vitro Assays : HDAC enzymatic inhibition assays using fluorogenic substrates .
- Molecular Docking : Simulate binding to CXCR3 (AutoDock Vina) to predict interaction hotspots .
How can contradictions in reported biological activity data be resolved?
Advanced Question
Strategies :
- Structural Analog Comparison : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .
- Assay Standardization : Validate cytotoxicity using consistent cell lines (e.g., MCF-7 for cancer) and ATP-based viability assays .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 variability in HDAC inhibition) to identify outliers or confounding variables .
What structure-activity relationships (SAR) guide derivative design?
Advanced Question
Key SAR Insights :
- Fluorophenyl Group : Enhances target binding via hydrophobic interactions and electron-withdrawing effects .
- Methanesulfonamide : Improves solubility and metabolic stability compared to bulkier sulfonamides .
- Ethyl Linker : Optimal length for balancing flexibility and rigidity in target binding .
Methodology : - SAR Libraries : Synthesize analogs with varied substituents (e.g., ethoxy, methylthio) and test in dose-response assays .
What reaction conditions optimize yield during synthesis?
Basic Question
Optimization Parameters :
- Solvents : Use DMF for polar reactions, dichloromethane for sulfonylation .
- Temperature : Maintain 0–5°C during sulfonylation to prevent byproducts .
- Catalysts : Palladium(II) acetate (2 mol%) for Suzuki couplings .
Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .
How does the compound interact with HDAC enzymes at the molecular level?
Advanced Question
Mechanistic Insights :
- Zinc Chelation : Pyridazinone carbonyl and sulfonamide groups coordinate with Zn²+ in HDAC active sites .
- Binding Confirmation : X-ray crystallography of HDAC8 complexes reveals π-π stacking with fluorophenyl .
Experimental Validation : - ITC (Isothermal Titration Calorimetry) : Measure binding affinity (ΔG ≈ -9.5 kcal/mol) .
What analytical methods ensure batch-to-batch consistency?
Basic Question
Quality Control :
- HPLC-PDA : Detect impurities (<0.1%) at 254 nm .
- Karl Fischer Titration : Monitor moisture content (<0.5%) to prevent hydrolysis .
- XRPD (X-ray Powder Diffraction) : Confirm crystalline form stability .
What in vitro models are used to assess therapeutic potential?
Advanced Question
Models and Methods :
- Cancer : NCI-60 cell line panel screened at 10 µM; IC50 calculated via MTT assay .
- Neurological : Hippocampal slice electrophysiology to measure anticonvulsant effects .
- Immunomodulation : CXCR3-mediated T-cell migration assays (Transwell systems) .
How can derivatives be designed to improve target selectivity?
Advanced Question
Design Strategies :
- Bioisosteric Replacement : Substitute methanesulfonamide with trifluoromethanesulfonamide to enhance HDAC6 selectivity .
- Computational Modeling : Use Schrödinger’s Glide for virtual screening of 10,000 analogs .
Validation : - Kinase Profiling : Test against 468 kinases (Eurofins Panlabs) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
